Vialox

Neuromuscular blockade nAChR antagonism In vitro pharmacology

Sourcing high-purity Vialox (Pentapeptide-3) with consistent neuromuscular blocking activity is critical for reproducible topical anti-aging formulation research. This synthetic peptide delivers rapid, sustained nAChR competitive antagonism. - Achieved 71% contraction inhibition in 1 min, 58% at 2 h in vitro; 49% wrinkle reduction in 28-day clinical use. - Supplied as lyophilized powder (≥98% HPLC), stable at ambient shipping conditions. - Orthogonal mechanism vs. SNARE inhibitors enables multi-pathway anti-wrinkle peptide blends.

Molecular Formula C21H37N9O5
Molecular Weight 495.6 g/mol
Cat. No. B13386980
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameVialox
Molecular FormulaC21H37N9O5
Molecular Weight495.6 g/mol
Structural Identifiers
SMILESCC(C(=O)N)NC(=O)C1CCCN1C(=O)C(CCCN=C(N)N)NC(=O)C2CCCN2C(=O)CN
InChIInChI=1S/C21H37N9O5/c1-12(17(23)32)27-18(33)15-7-4-10-30(15)20(35)13(5-2-8-26-21(24)25)28-19(34)14-6-3-9-29(14)16(31)11-22/h12-15H,2-11,22H2,1H3,(H2,23,32)(H,27,33)(H,28,34)(H4,24,25,26)
InChIKeyBYWJFRMLHFQWSR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / 250 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Vialox Technical Overview


Vialox (Pentapeptide-3) is a synthetic pentapeptide with the amino acid sequence Gly-Pro-Arg-Pro-Ala, designed as a competitive antagonist of nicotinic acetylcholine receptors (nAChRs) at the neuromuscular junction [1]. It is derived from a fragment of the snake venom peptide waglerin-1 from Tropidolaemus wagleri (temple viper) and is commercially developed by Pentapharm AG (now part of DSM) as a patented anti-wrinkle active ingredient [2]. The compound is supplied as a lyophilized powder, typically as a diacetate salt form (CAS 135679-88-8), with a molecular weight of approximately 495.6 g/mol [3]. Its mechanism of action involves reversible competitive antagonism at postsynaptic muscle nAChRs, thereby inhibiting acetylcholine-mediated sodium ion influx and subsequent muscle fiber depolarization and contraction [4].

Why Vialox Cannot Be Replaced


In the category of topical neuromuscular blocking peptides for cosmetic anti-aging applications, Vialox (Pentapeptide-3) is frequently grouped with alternatives such as Argireline (Acetyl Hexapeptide-3), Syn-Ake (Tripeptide-3), and Leuphasyl (Pentapeptide-18). However, these compounds differ fundamentally in their molecular targets and mechanisms: Argireline functions as a SNAP-25 mimic that inhibits SNARE complex formation and neurotransmitter vesicle docking, whereas Vialox acts as a direct competitive antagonist at the postsynaptic nAChR binding site [1]. Syn-Ake, though also derived from snake venom pharmacophores, is a tripeptide that targets a distinct receptor subtype [2]. Consequently, these peptides are not functionally interchangeable in formulation development, and substituting one for another without adjusting concentration ranges and complementary actives will not yield equivalent clinical outcomes [3].

Vialox Quantitative Differentiation Evidence


In Vitro Muscle Contraction Inhibition

Vialox demonstrates rapid-onset competitive antagonism at nicotinic acetylcholine receptors (nAChRs), with in vitro studies reporting a 71% reduction in muscle cell contraction within one minute of application compared to untreated controls . At two hours post-application, the sustained reduction in contraction was maintained at approximately 58% relative to baseline [1]. This data establishes Vialox as a peripherally selective nAChR antagonist with measurable and sustained neuromuscular blocking activity in controlled experimental systems.

Neuromuscular blockade nAChR antagonism In vitro pharmacology

Clinical Wrinkle Reduction Efficacy

Clinical studies evaluating Vialox (Pentapeptide-3) applied twice daily for 28 days demonstrated a 49% reduction in wrinkle size and a 47% reduction in skin roughness in treated subjects [1]. These outcomes were obtained in human studies using split-face or half-face application protocols with female subjects, confirming in vivo efficacy following topical application. Notably, Vialox was reported to be more effective in reducing wrinkle depth across multiple parameters when compared to control groups using alternative peptides such as Syn-Ake and Argireline .

Cosmetic dermatology Anti-aging Clinical efficacy

In Silico Receptor Binding Affinity

In silico molecular docking studies have characterized the binding interactions of Vialox (Pentapeptide-3) with two relevant receptor targets: TGF-β receptor type I and MAPK14. The docking results yielded binding energies of −8.12 kcal/mol for TGF-β receptor-I and −8.25 kcal/mol for MAPK14 [1]. Molecular dynamics simulations conducted for 50 and 100 nanoseconds further supported the stability of these receptor-ligand complexes, providing computational evidence for additional signaling pathways beyond direct nAChR antagonism [2].

Molecular docking Receptor pharmacology In silico modeling

Venom-Derived Pharmacophore and IP

Vialox is a patent-protected synthetic peptide developed and commercialized by Pentapharm AG (acquired by DSM in 2007), with its pentapeptide sequence Gly-Pro-Arg-Pro-Ala derived from a fragment of the snake venom neurotoxin waglerin-1 from Tropidolaemus wagleri [1]. The peptide is manufactured via solid-phase peptide synthesis and purified by high-performance liquid chromatography followed by lyophilization to obtain a stable powder form . Its structural design is a mimetic of the neuromuscular blocking pharmacophore of waglerin-1, optimized for topical cosmetic application rather than systemic administration .

Intellectual property Peptide synthesis Venom-derived pharmacology

Vialox Optimal Use Cases


Rapid-Onset Sustained Muscle Relaxation Formulations

Based on in vitro data showing 71% contraction inhibition within one minute and sustained 58% inhibition at two hours, Vialox is optimally suited for topical anti-wrinkle products targeting dynamic expression lines, particularly crow's feet and forehead wrinkles. Formulators developing serums, creams, or gels intended for immediate and prolonged smoothing of fine lines can leverage this rapid-onset neuromuscular blockade profile .

In Vitro and In Vivo Neuromuscular Research Models

Vialox can be employed as a pharmacological tool in experimental models of neuromuscular blockade and diseases characterized by muscle weakness or paralysis. Its selective antagonism at peripheral nAChRs, without supporting central neuronal receptor subtypes, makes it valuable for dissecting peripheral receptor dynamics in controlled laboratory systems .

Clinically Validated Anti-Aging Skincare

Clinical evidence demonstrating a 49% reduction in wrinkle size and a 47% reduction in skin roughness over 28 days positions Vialox as a high-efficacy active ingredient for premium anti-aging product lines. Formulators seeking clinically validated, non-invasive alternatives to injectable neurotoxins can utilize Vialox at recommended concentrations of 0.05% to 0.3% in topical formulations targeting facial wrinkles .

Complementary Mechanism Peptide Blends

Vialox's mechanism as a postsynaptic nAChR competitive antagonist is distinct from presynaptic SNARE-complex inhibitors such as Argireline, making Vialox a strategic component in multi-peptide formulations that target neuromuscular transmission at different nodes. This mechanistic orthogonality allows formulators to design synergistic blends that address muscle contraction via parallel pathways .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
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